Stereochemical Purity Required for MK-7145 Synthesis: (S)-Enantiomer vs. Racemate
The synthesis of the ROMK inhibitor MK-7145 specifically requires the (S)-enantiomer of the epoxide intermediate. In the optimized kilogram-scale process for MK-7145, two equivalents of the (S)-epoxide intermediate (the target compound) react with piperazine to form the C2-symmetric drug substance [1]. This stereospecific route necessitates the procurement of the single (S)-enantiomer, as using a racemic mixture would result in a complex mixture of diastereomers and a significant reduction in yield and purity of the desired API.
| Evidence Dimension | Stereochemical Requirement in a Key Synthetic Step |
|---|---|
| Target Compound Data | Chiral resolution to yield the single (S)-enantiomer (CAS 1255206-71-3) is a defined step in the synthetic sequence [2]. |
| Comparator Or Baseline | Racemic mixture of (S) and (R) enantiomers (CAS 1255206-68-8) is an upstream process intermediate that must be resolved. |
| Quantified Difference | Binary (Required vs. Not Suitable) |
| Conditions | Kilogram-scale synthesis of an active pharmaceutical ingredient (MK-7145). |
Why This Matters
Procurement of the correct enantiomer ensures compatibility with validated, stereospecific manufacturing processes for high-value drug candidates and avoids costly purification failures.
- [1] Ruck, R.T., et al. Development of a Kilogram-Scale Synthesis of the ROMK Inhibitor MK-7145. *Org. Process Res. Dev.* 2020, 24(11), 2550-2561. View Source
- [2] US Patent No. 8,999,991 B2. Inhibitors of the Renal Outer Medullary Potassium Channel. Merck Sharp & Dohme Corp. 2015. Procedure details for chiral resolution of racemic epoxide. View Source
